molecular formula C15H20N6O2 B2697367 {6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine CAS No. 673496-47-4

{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine

Cat. No. B2697367
M. Wt: 316.365
InChI Key: VSLKFMVROPFSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family of compounds and has been synthesized using different methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine' involves the conversion of 4-nitro-2-aminopyrimidine to the desired product through a series of reactions.

Starting Materials
4-nitro-2-aminopyrimidine, Benzylamine, 2-methylpropan-1-amine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Reduction of 4-nitro-2-aminopyrimidine with sodium borohydride in ethanol to obtain 4-amino-2-nitropyrimidine, Step 2: Protection of the amino group in 4-amino-2-nitropyrimidine with 2-methylpropan-1-amine in the presence of hydrochloric acid to obtain 6-amino-2-[(2-methylpropyl)amino]-5-nitropyrimidine, Step 3: Reduction of the nitro group in 6-amino-2-[(2-methylpropyl)amino]-5-nitropyrimidine with sodium borohydride in ethanol to obtain 6-amino-2-[(2-methylpropyl)amino]-5-aminopyrimidine, Step 4: Reaction of 6-amino-2-[(2-methylpropyl)amino]-5-aminopyrimidine with benzylamine in the presence of sodium hydroxide in water to obtain '{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine'

Mechanism Of Action

The mechanism of action of {6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition can lead to the death of cancer cells and may be responsible for the antitumor activity of this compound.

Biochemical And Physiological Effects

Studies have shown that {6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using {6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine in lab experiments is its potent antitumor activity. This compound can be used to evaluate the efficacy of other drugs or treatment modalities in the treatment of cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on {6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore the potential of this compound as a drug candidate for the treatment of cancer. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.

Scientific Research Applications

{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells.

properties

IUPAC Name

4-N-benzyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10(2)8-18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLKFMVROPFSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine

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